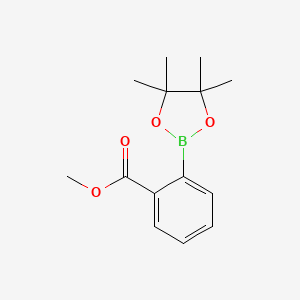

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₄H₁₉BO₄ with a molecular weight of 262.11 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 653589-95-8, which serves as its definitive chemical identifier in global databases. The International Union of Pure and Applied Chemistry systematic name reflects the compound's complex structural architecture, incorporating both the benzoate ester functionality and the cyclic boronate pinacol ester moiety.

The molecular structure features a benzene ring substituted at the ortho position with both a methoxycarbonyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. The Simplified Molecular Input Line Entry System representation of this compound is expressed as B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC, which provides a standardized method for describing the molecular connectivity. The International Chemical Identifier key GWSGJWIUSIAFOP-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular arrangement.

Alternative nomenclature systems describe this compound through various descriptive names that emphasize different structural aspects. These include 2-(2-methoxycarbonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester, and 2-(methoxycarbonyl)phenylboronic acid pinacol ester. Each designation highlights specific functional group arrangements within the molecular framework, providing chemists with multiple pathways for referencing and categorizing this compound within chemical databases and literature.

The physical characteristics of this compound include a melting point range of 43.0 to 47.0 degrees Celsius, with some sources reporting a more specific value of 45 degrees Celsius. The compound typically appears as a white or colorless to almost white or almost colorless powder, though it may also manifest as lumps or a clear liquid depending on storage conditions and purity levels. High-purity samples exceeding 98.0 percent purity as determined by gas chromatography are commercially available, indicating the compound's importance in precision synthetic applications.

Table 1: Key Molecular Identifiers and Physical Properties

Historical Development and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader evolution of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1862. However, the systematic exploration of organoboron compounds remained limited for nearly a century until Herbert Brown's accidental discovery of the hydroboration reaction in 1956. This serendipitous finding, which occurred during experiments with lithium aluminum hydride and aluminum chloride, fundamentally altered the landscape of organic chemistry by providing accessible routes to organoboron intermediates.

The conceptual foundation for compounds like this compound was established through the development of boronic acid chemistry and the recognition that boron-carbon bonds could serve as versatile synthetic handles. The pinacol ester functionality, which defines the structural architecture of this compound, emerged as a particularly stable and synthetically useful protecting group for boronic acids, allowing for improved handling and storage characteristics compared to free boronic acids.

A pivotal moment in the practical application of such boronate esters came with the development of the Suzuki-Miyaura coupling reaction in 1979, which demonstrated the utility of boron-containing compounds in carbon-carbon bond formation. This breakthrough catalyzed interest in diverse boronate ester structures, including ortho-substituted variants like this compound. The subsequent introduction of the Miyaura borylation reaction provided direct synthetic access to such compounds through palladium-catalyzed cross-coupling of halogenated aromatics with bis(pinacolato)diboron.

The specific synthesis and characterization of this compound likely emerged during the early 2000s as synthetic methodologies for preparing complex boronate esters became more refined and accessible. The compound's registration in chemical databases and its assignment of Chemical Abstracts Service number 653589-95-8 marked its formal recognition as a distinct chemical entity worthy of commercial production and research attention.

The evolution of micellar catalysis and green chemistry approaches has further enhanced the synthetic accessibility of this compound. Recent developments demonstrate that Miyaura borylations leading to compounds like this compound can be conducted in water at room temperature using innovative surfactant systems, representing a significant advance in environmentally conscious synthetic methodology.

Role in Modern Organoboron Chemistry

This compound occupies a central position in contemporary organoboron chemistry as both a synthetic intermediate and a model compound for understanding structure-reactivity relationships in boronate ester chemistry. The compound exemplifies the evolution of organoboron chemistry from exotic laboratory curiosities to essential tools in modern synthetic organic chemistry, pharmaceutical development, and materials science.

In cross-coupling chemistry, this compound serves as a nucleophilic partner in Suzuki-Miyaura reactions, where the boron center acts as a source of carbanion equivalent character. The electron-withdrawing nature of the ortho-methoxycarbonyl substituent modulates the electronic properties of the aromatic ring, influencing both the reactivity of the boronate ester and the regioselectivity of subsequent transformations. This electronic tuning capability makes the compound particularly valuable in the synthesis of complex biaryl architectures where precise control over substitution patterns is required.

The pinacol ester moiety provides exceptional stability compared to free boronic acids, allowing for extended storage under ambient conditions without significant decomposition. This stability is crucial for practical synthetic applications, as it eliminates the need for specialized storage conditions and enables the compound to function as a shelf-stable reagent in synthetic laboratories. The cyclic nature of the dioxaborolane ring also prevents the formation of boroxine trimers, which can complicate reactions involving free boronic acids.

Recent advances in micellar catalysis have highlighted the compound's compatibility with environmentally sustainable synthetic protocols. Studies demonstrate that borylation reactions leading to this compound can be conducted in aqueous media at room temperature, representing a significant departure from traditional organic solvent-based methodologies that require elevated temperatures. These developments position this compound as a model substrate for green chemistry initiatives in organoboron synthesis.

The compound's role extends beyond traditional cross-coupling applications into emerging areas of boron chemistry. In medicinal chemistry, boronate esters like this compound serve as key intermediates in the synthesis of boron-containing pharmaceuticals, which have gained prominence following the success of boron-based drugs such as bortezomib and tavaborole. The ability to introduce boron functionality through well-established synthetic routes makes compounds like this compound valuable building blocks for drug discovery programs.

Table 2: Applications in Modern Organoboron Chemistry

| Application Area | Function | Significance |

|---|---|---|

| Suzuki-Miyaura Coupling | Nucleophilic coupling partner | Carbon-carbon bond formation |

| Green Chemistry | Aqueous reaction medium compatibility | Environmental sustainability |

| Pharmaceutical Synthesis | Boron introduction intermediate | Drug development applications |

| Materials Science | Functional group precursor | Advanced material preparation |

| Synthetic Methodology | Model substrate | Reaction development studies |

Properties

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-9-7-6-8-10(11)12(16)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSGJWIUSIAFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375011 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653589-95-8 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The primary synthetic method for Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the palladium-catalyzed borylation of methyl 2-bromobenzoate with bis(pinacolato)diboron. This reaction is performed under an inert atmosphere to prevent oxidation and moisture interference.

Detailed Procedure (Representative Example)

| Step | Reagents and Conditions | Details |

|---|---|---|

| 1 | Methyl 2-bromobenzoate (10 mmol) | Starting aryl halide |

| 2 | Bis(pinacolato)diboron (12 mmol) | Boron source |

| 3 | Potassium acetate (40 mmol) | Base |

| 4 | Palladium catalyst: [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (0.5 mmol) | Catalyst |

| 5 | Solvent: 1,4-dioxane (150 mL) | Reaction medium |

| 6 | Temperature: 85 °C | Heating to promote reaction |

| 7 | Time: 12 hours | Duration of reaction |

| 8 | Atmosphere: Nitrogen or inert gas | To avoid oxidation |

| 9 | Work-up: Removal of solvent under reduced pressure, extraction with dichloromethane, washing with saturated NaCl solution | Purification steps |

| 10 | Purification: Column chromatography (petroleum ether:methylene chloride = 3:1 v/v) | To isolate the pure product |

| 11 | Yield: 86% | High isolated yield |

This procedure yields the target compound as a solid, confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis, ensuring high purity and identity.

Reaction Mechanism and Catalysis

The reaction proceeds via palladium-catalyzed oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the boronate ester. Potassium acetate acts as a base to facilitate transmetallation and stabilize the catalytic cycle. The choice of 1,4-dioxane as solvent provides an optimal medium for solubility and reaction kinetics.

Alternative Preparation Considerations

While the above method is the most reported and reliable, variations include:

- Using tetrahydrofuran (THF) or other aprotic solvents instead of 1,4-dioxane.

- Employing other palladium catalysts such as palladium acetate or palladium chloride complexes.

- Adjusting temperature and reaction time based on scale and equipment.

Industrial synthesis often optimizes these parameters for scale-up, including continuous flow reactors and automated systems to enhance reproducibility and yield.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Methyl 2-bromobenzoate |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 85 °C |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen or inert gas |

| Work-up | Solvent removal, extraction, washing |

| Purification | Column chromatography (petroleum ether:methylene chloride = 3:1) |

| Yield | 86% |

Research Findings and Analytical Confirmation

The product’s identity and purity are confirmed by:

- [^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup): Characteristic signals corresponding to the methyl ester and the pinacol boronate moiety.

- Mass Spectrometry (MS): Molecular ion peak consistent with C14H19BO4.

- Elemental Analysis: Matches theoretical values for carbon, hydrogen, and boron content.

These analyses confirm the success of the preparation method and the high purity of the product, which is critical for subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation Reactions: The boronic ester group can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions

Palladium Catalysts: Such as palladium acetate or palladium chloride.

Bases: Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used.

Major Products

Aryl or Vinyl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

Phenol Derivatives: From oxidation reactions.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a reagent in organic synthesis. The presence of the boron atom allows for the formation of carbon-boron bonds, which are crucial in several synthetic pathways.

Cross-Coupling Reactions

One of the most significant applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. In these reactions, aryl or vinyl boron compounds react with electrophiles to form biaryl or alkene products. This process is vital for creating complex molecules used in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the effectiveness of this compound in synthesizing substituted biphenyls. The reaction conditions were optimized to achieve high yields and selectivity for the desired products, showcasing its utility in creating diverse chemical libraries .

Medicinal Chemistry

The unique structural features of this compound make it a promising candidate in medicinal chemistry.

Anticancer Agents

Research has indicated that boron-containing compounds can exhibit anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation.

Case Study:

In vitro studies showed that derivatives of this compound could selectively target cancer cells while sparing normal cells. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored in materials science.

Polymer Chemistry

The compound serves as a building block for the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties. These materials are being studied for applications in electronics and nanotechnology.

Case Study:

Researchers have developed polymeric materials incorporating this compound that demonstrate enhanced thermal stability and electrical conductivity compared to traditional polymers. These advancements could lead to innovations in flexible electronic devices .

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. The boronic ester group interacts with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide, resulting in the formation of the desired product. This mechanism involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, focusing on substituent effects, reactivity, and applications.

Structural Variations and Substituent Effects

Reactivity in Cross-Coupling Reactions

- Steric Effects : Cyclopentyl () and methyl groups () at the ortho position reduce coupling efficiency due to steric hindrance, requiring higher catalyst loading or elevated temperatures .

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) stabilize the boronate, enabling couplings with electron-rich aryl halides. Conversely, electron-donating groups (e.g., amino in ) may require activating agents .

- Ester Hydrolysis : Ethyl esters () exhibit slower hydrolysis than methyl esters, beneficial for prolonged storage but requiring harsher conditions for deprotection .

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

This compound is characterized by the presence of a dioxaborolane moiety which contributes to its reactivity and biological properties. The compound has a molecular formula of C13H18BNO2 and a molecular weight of approximately 219.1 g/mol. Its purity is typically greater than 98% as indicated by gas chromatography analyses .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological molecules through boron coordination. Boron compounds have been shown to exhibit various pharmacological properties including:

- Anticancer Activity : Boron-containing compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle progression.

- Antimicrobial Properties : Some studies suggest that boron compounds can disrupt bacterial cell walls or inhibit essential bacterial enzymes.

- Enzyme Inhibition : The dioxaborolane structure allows for the selective inhibition of certain enzymes, potentially leading to therapeutic effects in various diseases.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with boron reagents under controlled conditions. A notable method includes:

- Reagents : Use of bis(pinacolato)diboron and palladium-catalyzed coupling reactions.

- Conditions : Reactions are often carried out in an inert atmosphere (e.g., argon) at elevated temperatures (around 95°C) for several hours .

Biological Studies and Case Reports

Recent studies have highlighted the biological potential of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study published in MDPI journals, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits rapid metabolism with a short half-life in vivo. Its bioavailability is influenced by the first-pass effect observed in liver metabolism. Studies indicate that it achieves higher concentrations in target tissues compared to systemic circulation .

Q & A

Q. What are the established synthetic routes for Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronate esterification. Key parameters include:

- Anhydrous conditions : Moisture degrades boronate esters; use inert gas (N₂/Ar) and dried solvents .

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for cross-coupling. Catalyst loading (1–5 mol%) impacts yield .

- Temperature control : Reactions often proceed at 80–110°C in toluene or THF .

- Purification : Column chromatography (hexane/EtOAc) or recrystallization improves purity .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹¹B NMR shows a peak ~30 ppm for the dioxaborolane group. ¹H/¹³C NMR confirm aromatic protons and ester methyl groups .

- X-ray Crystallography : Resolves bond lengths (B–O ~1.36 Å) and confirms stereoelectronic effects. SHELX software refines diffraction data .

- IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) are diagnostic .

Q. How should this compound be stored to prevent decomposition?

Methodological Answer:

- Storage : Refrigerate at 2–8°C in airtight containers under inert gas. Desiccants (e.g., molecular sieves) mitigate hydrolysis .

- Stability : Shelf life is 6–12 months if stored properly. Monitor via TLC or NMR for degradation (e.g., boronic acid formation) .

Advanced Research Questions

Q. How do substituent positions on the benzoate ring influence reactivity in cross-coupling reactions?

Methodological Answer:

Q. How can contradictory data on reaction outcomes (e.g., yields, byproducts) be resolved?

Methodological Answer:

- Purity analysis : Use HPLC or GC-MS to detect impurities (e.g., boronic acids) that inhibit catalysis .

- Catalyst screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) .

- Moisture control : Karl Fischer titration ensures solvent dryness; trace water reduces yields by >20% .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

Q. How is this compound utilized in synthesizing complex organic architectures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.